Uridine 5'-Diphospho-N-acetylglucosamine-d3 Uridine 5'-Diphospho-N-acetylglucosamine-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16198591
InChI: InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1
SMILES:
Molecular Formula: C23H31FO6
Molecular Weight: 422.5 g/mol

Uridine 5'-Diphospho-N-acetylglucosamine-d3

CAS No.:

Cat. No.: VC16198591

Molecular Formula: C23H31FO6

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Uridine 5'-Diphospho-N-acetylglucosamine-d3 -

Specification

Molecular Formula C23H31FO6
Molecular Weight 422.5 g/mol
IUPAC Name [2-[(8S,9S,10S,11S,13S,14R,17S)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Standard InChI InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17+,18+,20+,21+,22-,23-/m1/s1
Standard InChI Key SYWHXTATXSMDSB-ABOAMBILSA-N
Isomeric SMILES CC(=O)OCC(=O)[C@@]1(CC[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O
Canonical SMILES CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Introduction

PropertyUDP-GlcNAcUDP-GlcNAc-d3
Molecular FormulaC17H27N3O17P2C_{17}H_{27}N_3O_{17}P_2C17H24D3N3O17P2C_{17}H_{24}D_3N_3O_{17}P_2
Monoisotopic Mass (Da)607.08157610.10257
Key Isotopic PositionsN/AC6 hydroxymethyl group

Biosynthesis Pathways and Enzymatic Regulation

The biosynthesis of UDP-GlcNAc begins with glucose-6-phosphate, which is converted to fructose-6-phosphate and subsequently amidated to glucosamine-6-phosphate via the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). Acetylation by glucosamine-6-phosphate N-acetyltransferase produces N-acetylglucosamine-6-phosphate, which is isomerized to N-acetylglucosamine-1-phosphate. Finally, uridyltransferase (QRI1 in yeast) catalyzes the reaction with UTP to form UDP-GlcNAc .

In the deuterated form, isotopic labeling occurs during the acetylation or uridylation steps, often through the use of deuterated acetyl-CoA or deuterium-enriched growth media in microbial systems. The enzyme UDP-N-acetylglucosamine pyrophosphorylase (UncA) facilitates the reversible conversion of UTP and N-acetylglucosamine-1-phosphate to UDP-GlcNAc, a reaction that retains fidelity even with deuterated substrates .

Key Enzymes in UDP-GlcNAc-d3 Biosynthesis

  • GFAT: Regulates the flux of glucose into the hexosamine pathway; inhibited by UDP-GlcNAc via feedback mechanisms .

  • QRI1/UncA: Essential for the uridylation step; structural studies reveal a conserved left-handed β-helix fold in bacterial homologs like LpxA .

  • ALG13: Eukaryotic transferase involved in protein N-glycosylation; shares functional homology with bacterial enzymes but exhibits distinct regulatory domains .

Enzymatic Interactions and Structural Insights

UDP-GlcNAc-d3 serves as a substrate for enzymes involved in cell wall biosynthesis and post-translational modifications. For instance, LpxA, a UDP-N-acetylglucosamine acyltransferase in Gram-negative bacteria, catalyzes the transfer of an acyl group to the 3-hydroxyl of GlcNAc in lipid A biosynthesis. Crystal structures of LpxA from Bacteroides fragilis reveal a homotrimeric assembly stabilized by calcium ions, with each monomer featuring a left-handed β-helix (LβH) domain that binds UDP-GlcNAc . Deuterated substrates like UDP-GlcNAc-d3 enable detailed NMR analyses of enzyme-ligand interactions, particularly in mapping hydrogen bonding networks and conformational dynamics .

Applications in Biomedical Research

Metabolic Tracing and Pathway Analysis

Deuterium labeling allows precise tracking of UDP-GlcNAc flux in metabolic pathways. For example, in cancer cells, UDP-GlcNAc-d3 incorporation into O-GlcNAcylated proteins has been quantified via liquid chromatography-mass spectrometry (LC-MS), revealing hyper-O-GlcNAcylation as a hallmark of oncogenic transformation .

Antibiotic Development

The bacterial UDP-GlcNAc pathway is a target for novel antibiotics. Inhibitors of GFAT, such as azaserine, disrupt peptidoglycan synthesis in Staphylococcus aureus, while substrate analogs like UDP-GlcNAc-d3 facilitate structural studies of resistance mechanisms in LpxA homologs .

Structural Biology

Deuterated compounds enhance neutron crystallography and NMR by reducing hydrogen-related noise. A 2024 study on Escherichia coli LpxA utilized UDP-GlcNAc-d3 to resolve protonation states of active-site residues, informing the design of acyltransferase inhibitors .

Analytical Methods and Data Interpretation

Table 2: Analytical Techniques for UDP-GlcNAc-d3 Characterization

TechniqueApplicationKey Findings
LC-MS/MSQuantification in biological matricesDetects femtomolar concentrations in cell lysates
1H^1H-NMRStructural confirmationLoss of proton signals at deuteriated sites
Isotope Ratio MSMetabolic flux analysisMeasures 2H^{2}H/1H^{1}H ratios in glycans

Deuterium incorporation is validated via shifts in mass spectra and attenuated proton signals in NMR. For instance, the C6 hydroxymethyl group’s protons (δ 3.6–3.8 ppm in 1H^1H-NMR) are absent in UDP-GlcNAc-d3, replaced by a deuterium-coupled splitting pattern in 2H^2H-NMR .

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